molecular formula C13H20N4 B1480287 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098086-04-3

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1480287
CAS No.: 2098086-04-3
M. Wt: 232.32 g/mol
InChI Key: MNXPQLBMCUTRRY-UHFFFAOYSA-N
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Description

“4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 2098134-15-5 . It is a solid substance with a molecular weight of 218.3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 .

Scientific Research Applications

Heterocyclic Synthesis

The compound 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is part of a class of chemicals involved in the synthesis of novel heterocyclic compounds. Research in this area has led to the development of new N-cycloalkanes, morpholine, piperazines, and pyrimidine derivatives, among others. These compounds are synthesized through intramolecular cyclization processes and have applications in creating novel materials with potential biological activities. One study focused on synthesizing a variety of (thio)pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, showcasing the compound's versatility in heterocyclic synthesis (Ho & Suen, 2013).

Antiproliferative Activity

Another significant area of research involving this compound is in the synthesis of derivatives with antiproliferative effects against human cancer cell lines. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth using the MTT assay method. Some compounds in this series exhibited good activity against various cancer cell lines, highlighting the potential of this compound derivatives as anticancer agents (Mallesha et al., 2012).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetic properties of derivatives of this compound are also subjects of research. For example, the study of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved analyzing its metabolites in chronic myelogenous leukemia patients. This research is crucial for understanding how such compounds are processed in the human body and their potential side effects and interactions (Gong et al., 2010).

Serotonin Receptor Antagonism

Research into the structure-activity relationship of piperazin-1-yl substituted unfused heterobiaryls, including derivatives of this compound, has led to insights into compounds that act as antagonists of the 5-HT7 serotonin receptor. These studies help in the design of new therapeutic agents for psychiatric and neurological disorders by elucidating the structural features that affect binding affinity (Strekowski et al., 2016).

Future Directions

The future research directions could involve further exploration of the potential biological activities of “4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and its derivatives, including their potential roles in neuroprotection and anti-inflammatory processes . Additionally, more detailed studies on the synthesis, chemical reactions, and physical and chemical properties of this compound could provide valuable insights.

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPQLBMCUTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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